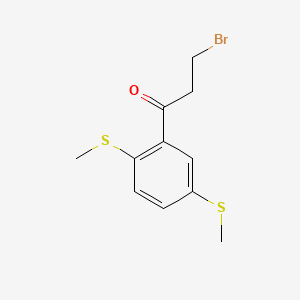![molecular formula C15H7F6NO2 B14077467 4,4'-Bis(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14077467.png)
4,4'-Bis(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Bis(trifluoromethoxy)-[1,1’-biphenyl]-3-carbonitrile is an organic compound characterized by the presence of trifluoromethoxy groups attached to a biphenyl core with a carbonitrile substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-nitro-4,4’-bis(trifluoromethoxy)-1,1’-biphenyl with suitable reagents to introduce the carbonitrile group . The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4,4’-Bis(trifluoromethoxy)-[1,1’-biphenyl]-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonitrile group to other functional groups such as amines.
Substitution: The trifluoromethoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl oxides, while reduction can produce biphenyl amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
4,4’-Bis(trifluoromethoxy)-[1,1’-biphenyl]-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, including liquid crystals and polymers
Mechanism of Action
The mechanism of action of 4,4’-Bis(trifluoromethoxy)-[1,1’-biphenyl]-3-carbonitrile involves its interaction with specific molecular targets. The trifluoromethoxy groups enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4,4’-Diamino-2,2’-bis(trifluoromethoxy)benzidine: This compound has similar trifluoromethoxy groups but differs in the presence of amino groups instead of a carbonitrile group.
2,2’-Bis(trifluoromethoxy)-[1,1’-biphenyl]-4,4’-diamine: Another similar compound with trifluoromethoxy groups and amino substituents.
Uniqueness
4,4’-Bis(trifluoromethoxy)-[1,1’-biphenyl]-3-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct chemical reactivity and potential applications. The combination of trifluoromethoxy and carbonitrile groups makes it a versatile compound for various synthetic and research purposes.
Properties
Molecular Formula |
C15H7F6NO2 |
|---|---|
Molecular Weight |
347.21 g/mol |
IUPAC Name |
2-(trifluoromethoxy)-5-[4-(trifluoromethoxy)phenyl]benzonitrile |
InChI |
InChI=1S/C15H7F6NO2/c16-14(17,18)23-12-4-1-9(2-5-12)10-3-6-13(11(7-10)8-22)24-15(19,20)21/h1-7H |
InChI Key |
AJVKANPUPUYAQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)OC(F)(F)F)C#N)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


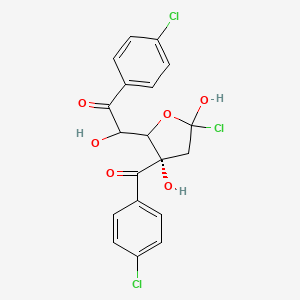




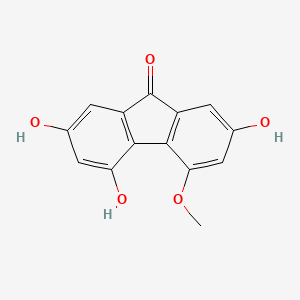

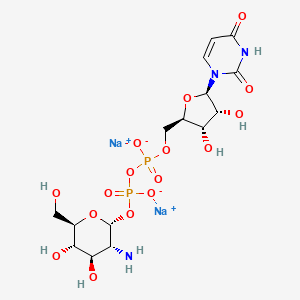
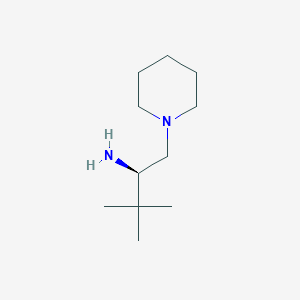

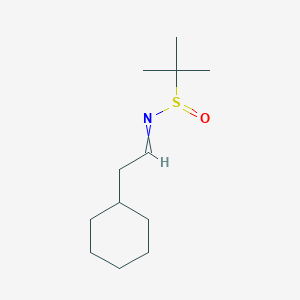
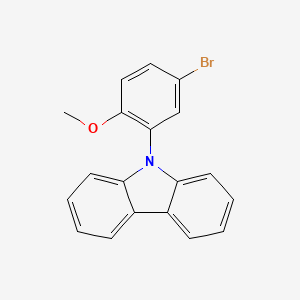
![2-[[4-amino-2-(3-hydroxydodecanoylamino)-4-oxobutanoyl]amino]-3-hydroxy-N-(4-methyl-1-oxopentan-2-yl)pentanediamide](/img/structure/B14077447.png)
